FF-10502
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
Fluorination: Introduction of a fluorine atom into the sugar moiety.
Thiation: Substitution of an oxygen atom with a sulfur atom in the pentose ring.
Nucleoside Formation: Coupling of the modified sugar with cytosine to form the nucleoside analogue.
Industrial Production Methods
The industrial production of FF-10502 involves scaling up the synthetic route under controlled conditions to ensure high yield and purity. The process includes:
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
FF-10502 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the fluorine or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols and amines.
Major Products Formed
The major products formed from these reactions include modified nucleoside analogues with altered biological activity .
Scientific Research Applications
FF-10502 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their reactivity.
Biology: Investigated for its effects on DNA replication and repair mechanisms.
Medicine: Evaluated as a potential anticancer agent, particularly for pancreatic cancer and other solid tumors
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
FF-10502 exerts its effects by inhibiting DNA replication and DNA damage repair. It targets DNA polymerase beta, an enzyme involved in the base-excision repair pathway, which is essential for repairing oxidative DNA damage . By inhibiting this enzyme, this compound induces DNA damage and cell death, particularly in dormant cancer cells that are resistant to other chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: A pyrimidine nucleoside analogue with a similar structure but with oxygen instead of sulfur in the pentose ring.
5-Fluorouracil: Another pyrimidine analogue used in cancer treatment.
Cytarabine: A nucleoside analogue used in the treatment of leukemia.
Uniqueness of FF-10502
This compound is unique due to its sulfur substitution, which enhances its stability and potency compared to gemcitabine. It also shows superior activity against dormant cancer cells, making it a promising candidate for treating chemoresistant tumors .
Properties
CAS No. |
184302-49-6 |
---|---|
Molecular Formula |
C9H12FN3O3S |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3S/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 |
InChI Key |
NIDPJRZOVFIBQB-PXBUCIJWSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-deoxy-2-fluoro-4-thio-arabinofuranosyl)cytosine 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine 2-F-4-Thio-arabinofuranosyl-C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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